molecular formula C35H48O3 B2628452 2-Oxo-2-(4-(4-propylcyclohexyl)phenyl)ethyl 4-(4-pentylcyclohexyl)benzoate CAS No. 346707-32-2

2-Oxo-2-(4-(4-propylcyclohexyl)phenyl)ethyl 4-(4-pentylcyclohexyl)benzoate

Cat. No.: B2628452
CAS No.: 346707-32-2
M. Wt: 516.766
InChI Key: NMUJJSSTFFRTKF-UHFFFAOYSA-N
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Description

2-Oxo-2-(4-(4-propylcyclohexyl)phenyl)ethyl 4-(4-pentylcyclohexyl)benzoate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its complex structure, which includes cyclohexyl and benzoate groups, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(4-(4-propylcyclohexyl)phenyl)ethyl 4-(4-pentylcyclohexyl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to esterification and cyclization reactions under controlled conditions. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(4-(4-propylcyclohexyl)phenyl)ethyl 4-(4-pentylcyclohexyl)benzoate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acidic or basic catalysts to facilitate esterification and cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-Oxo-2-(4-(4-propylcyclohexyl)phenyl)ethyl 4-(4-pentylcyclohexyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and compounds with specific properties.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(4-(4-propylcyclohexyl)phenyl)ethyl 4-(4-pentylcyclohexyl)benzoate involves its interaction with molecular targets and pathways within cells. The compound may bind to specific receptors or enzymes, modulating their activity and influencing various cellular processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-4-phenylbutyrate: Another compound with a similar structure, used in organic synthesis and as an intermediate in the production of pharmaceuticals.

    2-Propenoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester: A related compound with applications in polymer chemistry and material science.

Uniqueness

2-Oxo-2-(4-(4-propylcyclohexyl)phenyl)ethyl 4-(4-pentylcyclohexyl)benzoate stands out due to its unique combination of cyclohexyl and benzoate groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

[2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl] 4-(4-pentylcyclohexyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H48O3/c1-3-5-6-8-27-11-15-29(16-12-27)31-19-23-33(24-20-31)35(37)38-25-34(36)32-21-17-30(18-22-32)28-13-9-26(7-4-2)10-14-28/h17-24,26-29H,3-16,25H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUJJSSTFFRTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)C4CCC(CC4)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H48O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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